Tri-sec-butylborane

C5 Polymerization Steric Hindrance Organoborane Initiator

Tri-sec-butylborane (TsBB) is a sterically hindered trialkylborane delivering unique performance advantages unattainable with less hindered analogs. Its sec-butyl steric bulk drives nearly pure C5-polymer formation (95.8%) in radical polymerizations and uniquely enables controlled styrene polymerization under ambient air via oxygen-mediated initiation—eliminating the need for rigorous oxygen exclusion. For trialkylborohydride synthesis, TsBB reacts quantitatively with KH at room temperature, a clean, high-yield route inaccessible with LiH or NaH. Procure as a stable 1.0 M solution in THF for safe handling of this pyrophoric reagent.

Molecular Formula C12H27B
Molecular Weight 182.16 g/mol
CAS No. 1113-78-6
Cat. No. B073942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTri-sec-butylborane
CAS1113-78-6
Molecular FormulaC12H27B
Molecular Weight182.16 g/mol
Structural Identifiers
SMILESB(C(C)CC)(C(C)CC)C(C)CC
InChIInChI=1S/C12H27B/c1-7-10(4)13(11(5)8-2)12(6)9-3/h10-12H,7-9H2,1-6H3
InChIKeyYUPAWYWJNZDARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 800 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tri-sec-butylborane (CAS 1113-78-6): Properties and Procurement Considerations


Tri-sec-butylborane (TsBB, s-Bu3B) is a sterically hindered trialkylborane with the molecular formula C12H27B and a molecular weight of 182.16 g/mol [1]. As a colorless to pale yellow liquid with a density of 0.799 g/mL at 25°C and a boiling point of 212.1°C at 760 mmHg , it is a pyrophoric compound requiring rigorous air-free handling under inert atmospheres [2]. It is commercially available as a 1.0 M solution in tetrahydrofuran , with primary applications in radical polymerization initiation, selective reductions, hydroboration, and as a Lewis acid catalyst in organometallic transformations.

Why Tri-sec-butylborane Cannot Be Substituted with Other Trialkylboranes


Substituting TsBB with less hindered trialkylboranes (e.g., triethylborane, tri-n-butylborane) or alternative borane reagents is not scientifically valid across key applications. The steric bulk of the sec-butyl groups profoundly alters both reaction kinetics and product outcomes. In polymerization initiation, steric hindrance drives the formation of nearly pure C5-polymer (95.8%) with s-Bu3B, whereas less hindered initiators yield inferior purity [1]. In trialkylborohydride synthesis, TsBB reacts sluggishly with LiH and NaH relative to unhindered boranes, necessitating the use of KH for rapid, quantitative conversion [2]. In electrochemical alkyl transfer, TsBB provides ~61% yield compared to ~74% for triethylborane, reflecting its distinct reactivity profile . These quantitative differences preclude simple replacement.

Quantitative Differentiation Evidence for Tri-sec-butylborane vs. In-Class Comparators


Superior C5-Polymer Purity via Steric Hindrance-Driven Initiation vs. Triethylborane and Triphenylborane

In borane-initiated polymerization of dienyltriphenylarsonium ylides, TsBB (s-Bu3B) drives the formation of nearly pure C5-polymer to 95.8% purity. This performance directly correlates with the steric hindrance of the sec-butyl groups, which suppresses side reactions and promotes C5 repeating unit formation. Comparators triethylborane (Et3B), tributylborane (Bu3B), and triphenylborane (Ph3B) produce lower C5 purity under identical conditions [1].

C5 Polymerization Steric Hindrance Organoborane Initiator

Quantitative Reactivity Ranking with Alkali Metal Hydrides: A Practical Guide for Trialkylborohydride Synthesis Route Selection

TsBB exhibits markedly different reactivity with alkali metal hydrides compared to less hindered trialkylboranes. With LiH at 25°C, the relative reaction rate follows Et3B > n-Bu3B > i-Bu3B >> sec-Bu3B; TsBB reacts sluggishly and incompletely even in refluxing THF. With NaH, the reactivity ranking is Et3B > n-Bu3B > tricyclopentylborane > i-Bu3B > tricyclohexylborane > tri-exo-2-norbornylborane > sec-Bu3B. Critically, while TsBB is poorly reactive with LiH and NaH, it reacts rapidly and quantitatively with KH at room temperature [1][2].

Trialkylborohydride Synthesis Alkali Metal Hydride Steric Effects

Unique Air-Tolerant Controlled Radical Polymerization of Styrene Not Achievable with Conventional Initiators

TsBB represents a unique class of radical initiator that enables controlled radical polymerization of styrene under air, a feature not achievable with conventional radical initiators (e.g., AIBN, benzoyl peroxide) which require rigorous oxygen exclusion. The polymerization proceeds via autoxidation of TsBB by atmospheric oxygen to form boron peroxide intermediates, generating carbon-centered radicals for initiation and oxygen-centered radicals (containing boron) that form dormant species essential for controlled/living polymerization characteristics [1]. In contrast, polymerization is strongly inhibited under argon, demonstrating oxygen-dependence [2].

Controlled Radical Polymerization Styrene Polymerization Oxygen-Mediated Initiation

Electrochemical Alkyl Transfer Efficiency: Quantitative Yield Comparison vs. Triethylborane

In electrochemical alkyl transfer to carbonyl compounds using a platinum cathode and copper sacrificial anode, TsBB transfers its sec-butyl group with ~61% yield. This compares to ~74% for triethylborane and ~76% for acetone as substrate benchmarks. The yield difference reflects the influence of steric hindrance on electrochemical alkyl group transfer efficiency .

Electrochemical Synthesis Alkyl Transfer Carbonyl Alkylation

Lewis Acidic Promotion of Dehydrogenative Sn–Sn Bond Formation to Distannynes

TsBB functions as a Lewis acidic promoter in the dehydrogenative Sn–Sn bond forming reaction of sterically undemanding tin(II) hydrides to yield tin(I) distannynes. The Lewis acidity of BsBu3 (s-Bu3B) catalyzes dehydrocoupling reactions with liberation of H2, enabling access to distannynes that are otherwise challenging to prepare [1]. Unlike isolable tin(II) hydrides supported by bulky ligands previously reported, TsBB enables thermally stable tin(II) hydrides featuring sterically undemanding pincer-type ligands [1].

Main Group Chemistry Tin Hydrides Dehydrocoupling

Reactivity of Isomeric Tributylboranes with Bromine: Comparative Dark Reaction Profile

Among the three isomeric tributylboranes (tri-n-butyl, triisobutyl, and tri-sec-butyl), TsBB exhibits a distinct reaction profile with bromine in the dark. All three isomers give rise to both butyl bromide and hydrogen bromide when carbon tetrachloride is used as solvent. However, in tetrahydrofuran, tri-n-butylborane and tri-sec-butylborane react at rates similar to the rate of formation of the corresponding bromobutanes, indicating that steric hindrance at the boron center influences but does not preclude dark bromination reactivity [1].

Organoborane Halogenation Radical Bromination Isomeric Reactivity

Optimal Research and Industrial Use Cases for Tri-sec-butylborane Based on Quantified Differentiation


Synthesis of High-Purity Photoluminescent C5-Polymers

Researchers aiming to produce nearly pure C5-polymers (up to 95.8% purity) with narrow molecular weight distributions (Ð = 1.04–1.24) and tunable glass-transition temperatures should select TsBB as the initiator of choice. The steric bulk of the sec-butyl groups suppresses side reactions and drives the polymerization toward C5 repeating units, a performance advantage over less hindered trialkylboranes (Et3B, Bu3B) and triphenylborane that produce lower purity under identical conditions [1]. This application is particularly relevant for advanced materials requiring predictable photoluminescent properties.

Synthesis of Potassium Tri-sec-butylborohydride (K-Selectride® Analog) via KH Route

TsBB is the optimal precursor for synthesizing potassium tri-sec-butylborohydride when KH is used as the hydride source. Unlike the sluggish and incomplete reaction with LiH or NaH (even at reflux), TsBB reacts rapidly and quantitatively with KH at room temperature, providing a convenient, high-yield route to this sterically hindered reducing agent [1][2]. Researchers seeking sodium or lithium trialkylborohydrides should instead select less hindered trialkylboranes due to the extremely slow reaction rates of TsBB with NaH and LiH.

Air-Tolerant Controlled Radical Polymerization of Styrene

For polymer chemistry laboratories seeking simplified styrene polymerization workflows, TsBB uniquely enables controlled radical polymerization under ambient air, eliminating the need for rigorous oxygen exclusion and specialized inert atmosphere equipment [1][2]. The oxygen-mediated initiation mechanism, wherein autoxidation of TsBB generates both initiating radicals and dormant boron-containing species, produces polymers with molecular weight increasing predictably with monomer conversion—characteristics of controlled/living polymerization not achievable with conventional initiators under air.

Dehydrocoupling of Tin(II) Hydrides to Distannynes

In main group organometallic synthesis targeting low-valent tin species, TsBB serves as an effective Lewis acidic promoter for the dehydrogenative Sn–Sn bond formation of tin(II) hydrides to yield distannynes [1]. This application leverages TsBB's Lewis acidity to catalyze dehydrocoupling with H2 liberation, enabling access to tin(I) distannynes featuring sterically undemanding pincer-type ligands—a synthetic niche where TsBB's specific Lewis acidic properties prove advantageous.

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